

A Technical Guide to the In Vivo and In vitro Applications of S0456

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Compound of Interest

Compound Name: S0456

Cat. No.: B15139799

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Introduction

S0456 is a near-infrared (NIR) fluorescent dye that has emerged as a critical component in the development of targeted imaging agents for cancer research and fluorescence-guided surgery. [1] With an excitation wavelength of approximately 774-788 nm and an emission wavelength around 794-800 nm, **S0456**'s optical properties are ideal for deep tissue imaging with minimal autofluorescence. [1][2] This guide provides an in-depth overview of the in vivo and in vitro applications of **S0456**, focusing on its use in targeted molecular imaging. We will explore its role in the synthesis of targeted conjugates, detail experimental protocols, and summarize key quantitative data.

Core Applications of S0456: A Targeted Approach

S0456 is rarely used in its unconjugated form. Its primary utility lies in its function as a fluorescent payload that can be attached to targeting ligands. These ligands are designed to bind to specific receptors that are overexpressed on the surface of cancer cells, thereby enabling the selective visualization of malignant tissues. The most well-documented applications of **S0456** are in the context of conjugates targeting the following receptors:

- **Folate Receptor (FR):** The most prominent application of **S0456** is in the synthesis of pafolacianine (also known as OTL38 or Cytalux), an FDA-approved imaging agent for ovarian and lung cancer. [1][3] Pafolacianine consists of a folate analog conjugated to **S0456**,

which allows it to bind with high affinity to the folate receptor alpha (FR α), a protein frequently overexpressed in various epithelial cancers.[4][5]

- **Fibroblast Activation Protein (FAP):** FAP is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[6][7] **S0456** has been conjugated to FAP-targeting small molecules to visualize the tumor stroma, which plays a crucial role in tumor progression and metastasis.[8]
- **Luteinizing Hormone-Releasing Hormone (LHRH) Receptor:** The LHRH receptor is overexpressed in a variety of hormone-dependent cancers, including breast, prostate, and ovarian cancers.[9][10][11] **S0456** has been incorporated into LHRH-targeted conjugates for the imaging of these malignancies.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for **S0456** and its targeted conjugates based on available literature.

Table 1: Optical and Binding Properties of **S0456** and its Conjugates

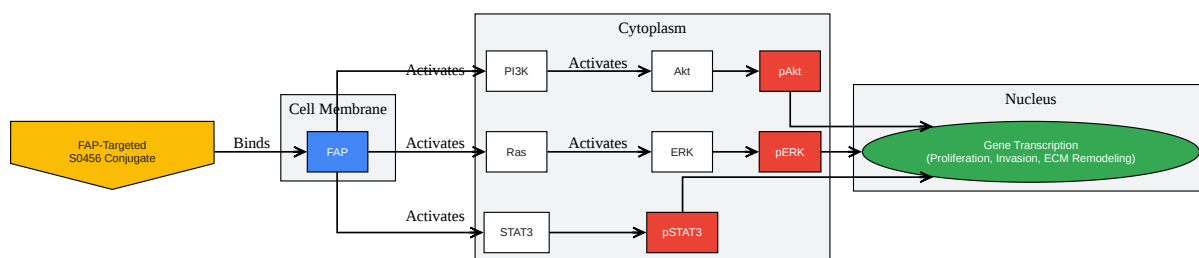
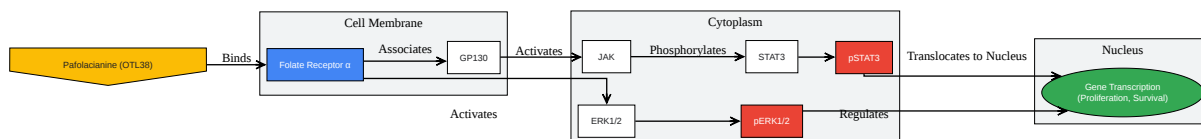
Compound	Target Receptor	Excitation Max (nm)	Emission Max (nm)	Binding Affinity (Kd/Ki)	Reference(s)
S0456	-	~788	~800	N/A	[2]
Pafolacianine (OTL38)	Folate Receptor α	774-776	794-796	~1 nM	[1][2]
FAP-targeted conjugate (FTL-S-S0456)	Fibroblast Activation Protein	Not Specified	Not Specified	Not Specified	[8]
LHRH-targeted conjugate (BOEPL-L3-S0456)	LHRH Receptor	Not Specified	Not Specified	3.9 nM	[12]

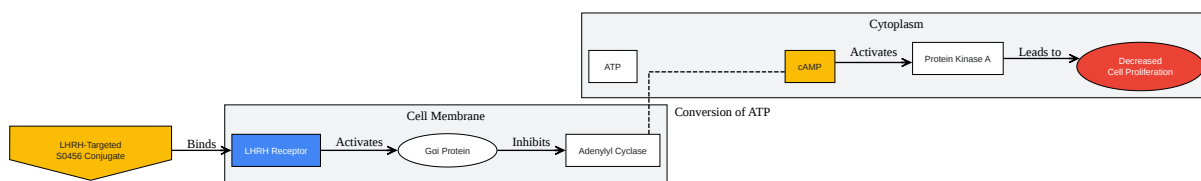
Table 2: In Vivo Tumor-to-Background Ratios (TBR) of **S0456** Conjugates

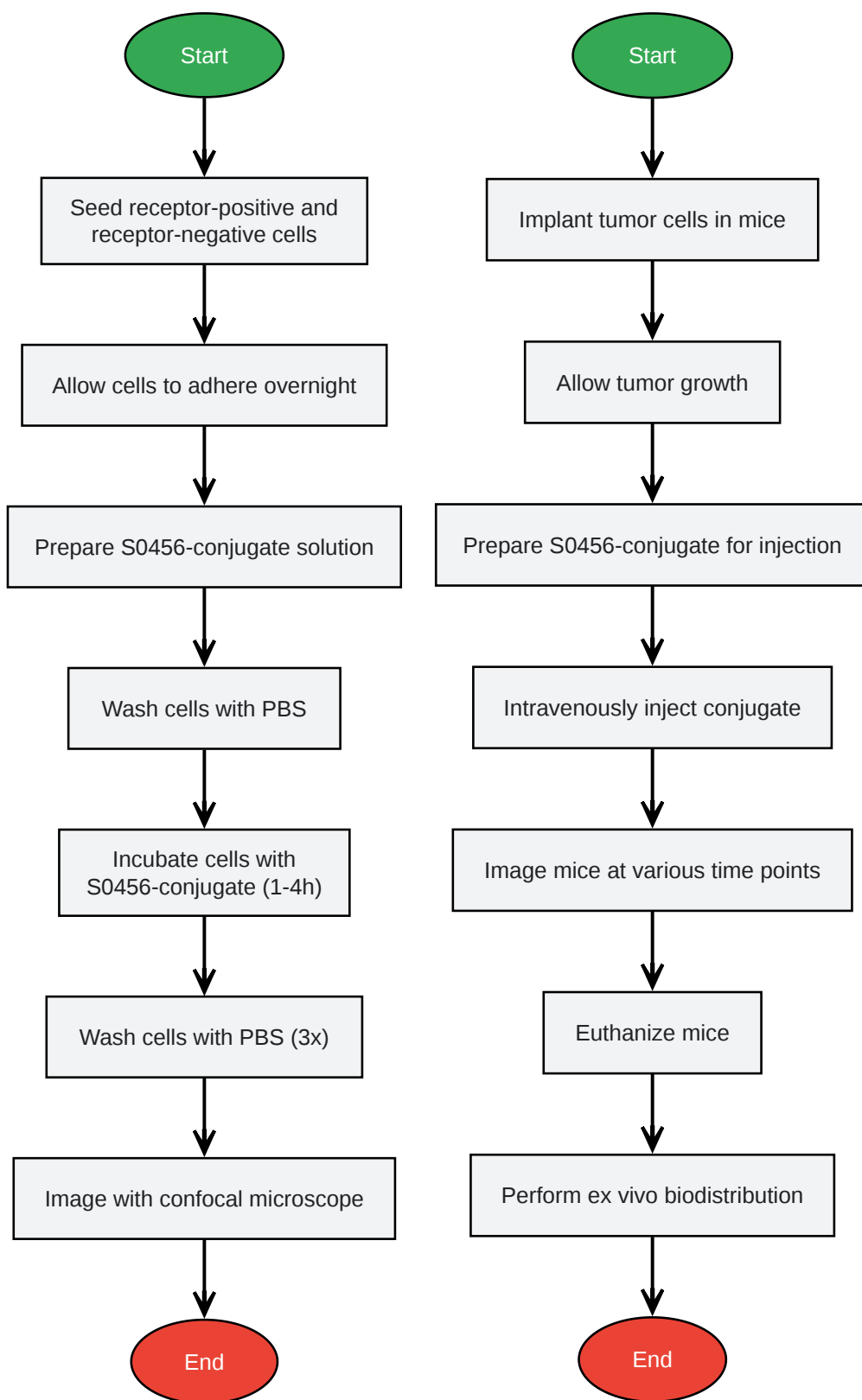
Conjugate	Cancer Model	TBR	Time Post-Injection	Reference(s)
Pafolacianine (OTL38)	Lung Adenocarcinoma	3.11 ± 0.31	24 hours	[13]
Pafolacianine (OTL38)	Squamous Cell Carcinoma (Lung)	1.89 ± 0.29	24 hours	[13]
Pafolacianine (OTL38)	Sarcomatous Lung Metastasis	2.32 ± 0.09	24 hours	[13]
FAP-targeted conjugate (FTL-S-S0456)	FaDU Xenograft	Not Quantified	2 hours	[8]
LHRH-targeted conjugate (BOEPL-L3-S0456)	MDA-MB-231 Xenograft	Not Quantified	2-12 hours	[12]

Signaling Pathways

Understanding the signaling pathways associated with the targeted receptors is crucial for interpreting the biological effects of **S0456**-based imaging agents. Below are simplified diagrams of the key signaling pathways.







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